

Interpreting ^{13}C NMR data for substituted alkenes

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Compound of Interest

Compound Name: *3-(4-Methoxyphenyl)-2-methyl-1-propene*

CAS No.: 20849-82-5

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Application Note: Advanced Structural Elucidation of Substituted Alkenes via

^{13}C NMR ^{13}C NMR data for substituted alkenes (

isomerism, substitution patterns).

Executive Summary

In drug discovery, the precise stereochemical assignment of substituted alkenes is critical;

and

isomers often exhibit vastly different pharmacological profiles. While

^1H NMR is the primary tool for vinylic protons, it fails when the alkene is fully substituted (tetrasubstituted) or when signal overlap obscures coupling constants.

This guide details the application of

¹³C NMR for resolving these structural ambiguities. Unlike proton NMR, which relies on scalar coupling (

-values),

¹³C NMR leverages steric compression effects (the

-gauche effect) and additive chemical shift rules to definitively assign stereochemistry and substitution patterns.

Theoretical Framework: The Physics of Shift

To interpret the spectrum accurately, one must understand the two dominant forces driving chemical shift changes in alkenes: Electronic Induction/Resonance and Steric Compression.

Base Chemical Shifts & Electronic Effects

The

hybridized carbons of an alkene generally resonate between 100 and 170 ppm.

- Terminal Alkenes ($\text{CH}_2=\text{CH}-$): Typically 100–120 ppm.
- Internal Alkenes ($-\text{CH}=\text{CH}-$): Typically 120–140 ppm.
- Polarized Alkenes (Enones/Enamines):
 - -Unsaturated Ketones: The α -carbon is significantly deshielded (downfield, 140–160 ppm) due to resonance contributors placing a positive charge on the α -position. The β -carbon remains shielded (120–130 ppm).

- Enol Ethers: The carbon attached to oxygen is deshielded (150 ppm), while the α -carbon is strongly shielded (90–100 ppm) due to electron donation from the oxygen lone pair.

The Critical Differentiator: The α -Gauche Effect

This is the most powerful tool for distinguishing

isomers in

^{13}C NMR.

- Mechanism: When two groups are cis to each other across a double bond, they experience steric crowding (Van der Waals repulsion). This compression perturbs the electron cloud, leading to an expansion of the orbitals and a shielding effect (Upfield Shift).
- The Rule: A carbon atom in a substituent that is cis (α -position) to another substituent will appear at a lower chemical shift (typically 4–6 ppm lower) than if it were trans to that substituent.

“

Key Insight: In a pair of isomers, the isomer with the more crowded carbons (sterically compressed) will show those specific carbons shifted upfield.[1]

Predictive Modeling: Additivity Rules

For rigorous structural verification, we utilize the Savitsky-Nametkin type additivity rules. These allow you to calculate the expected chemical shift (

) of an alkene carbon based on its substituents.[2]

The Formula:

Base value (Ethylene): 123.3 ppm

Table 1: Common Substituent Increments (ppm)

Substituent Type	(Directly on C)	(On neighbor C)	(Geminal)
Alkyl	+10.6	+7.2	-1.5
-OR (Ether)	+29.0	-39.0	-1.0
-OAc (Ester)	+18.0	-27.0	-
-Cl	+3.0	-6.0	-
-Br	-8.0	-1.0	-
-Phenyl	+12.0	-11.0	-
-COOH	+4.0	+9.0	-

Note: Positive values denote Deshielding (Downfield); Negative values denote Shielding (Upfield).

Table 2: Stereochemical Correction Factors

Configuration	Correction (ppm)
cis (Z)	-1.1
trans (E)	0.0
gem (1,1-disubst)	-4.8

Experimental Protocol: High-Fidelity Acquisition

Substituted alkenes often possess quaternary carbons (carbons with no attached protons). These are notoriously difficult to detect in standard "quick" scans due to long spin-lattice relaxation times (

) and the lack of Nuclear Overhauser Effect (NOE) enhancement.

Protocol A: The "Quaternary-Safe" C Experiment

- Concentration: Prepare a highly concentrated sample (20 mg in 0.6 mL solvent).
C is 1.1% naturally abundant; signal-to-noise (S/N) is mass-dependent.
- Solvent:
is standard. Use
if solubility is poor, but be aware of solvent peaks obscuring the 39–40 ppm region.
- Pulse Sequence: Standard zgpg30 (Bruker) or s2pul (Varian/Agilent) with proton decoupling.
- Relaxation Delay (
):
 - Standard: 1.0 – 2.0 seconds.
 - For Quaternary Carbons: Increase
to 3.0 – 5.0 seconds.
 - Reasoning: Quaternary carbons lack the dipole-dipole relaxation pathway provided by attached protons. If the pulse repetition rate is too fast, these nuclei become saturated, and their signal intensity vanishes.
- Scans (NS): Minimum 1024 scans for < 10 mg; 256 scans for > 20 mg.

Protocol B: Validation via HSQC

Never rely on 1D

C alone. Run a multiplicity-edited HSQC.

- Phasing:

and

point up (red);

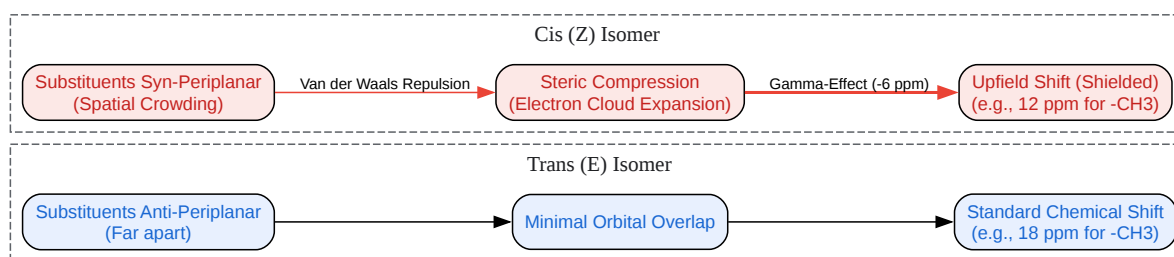
points down (blue).

- Quaternary ID: Any carbon peak in the 1D spectrum that does not appear in the HSQC is a quaternary carbon. This confirms the substitution pattern.

Visualization: Logic & Mechanism

Figure 1: The -Gauche Effect Mechanism

Visualizing why steric compression leads to upfield shifts.[1]



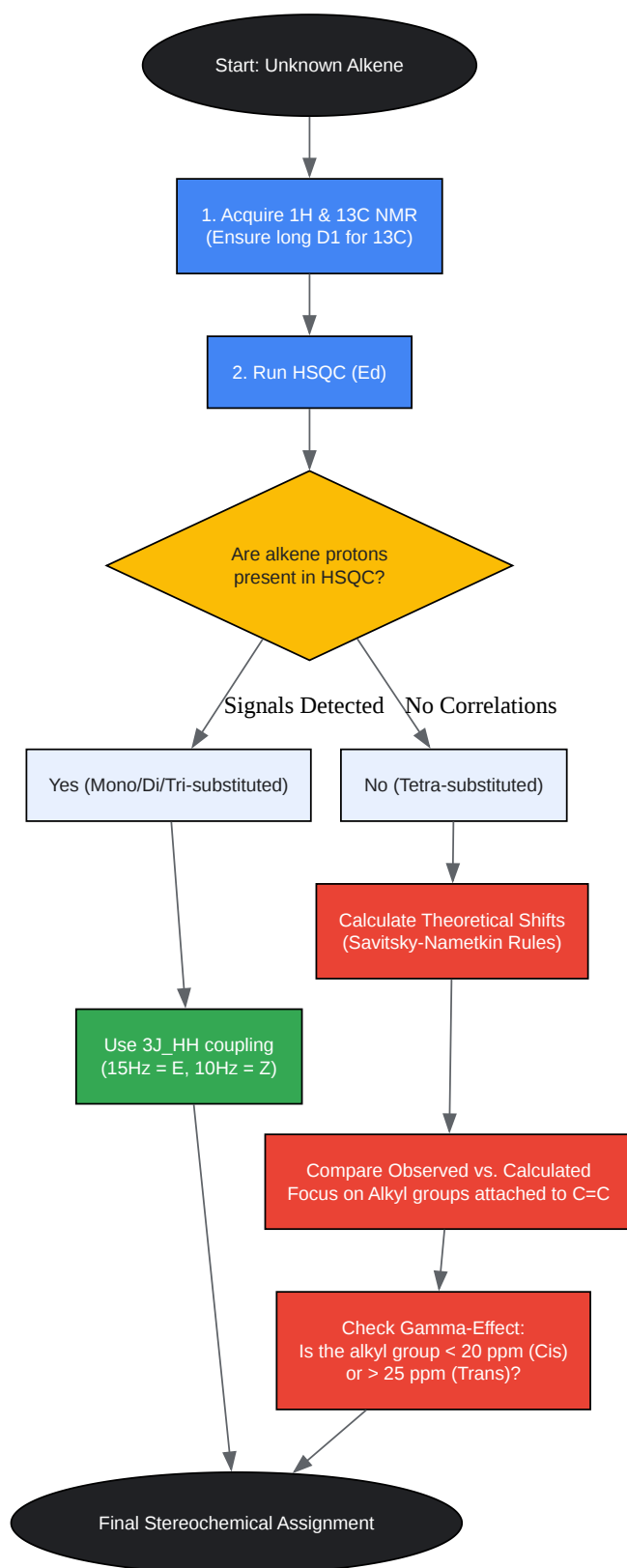
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Caption: The

-gauche effect. Steric crowding in the Cis isomer expands electron density, shielding the nucleus and shifting the signal upfield (lower ppm).

Figure 2: Structural Assignment Workflow

Decision tree for assigning substituted alkenes.



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Caption: Integrated workflow for alkene assignment. Note that tetra-substituted alkenes require reliance on calculated shifts and the

-effect rather than proton coupling.

Case Study: Distinguishing E- and Z-3-Methyl-2-Pentene

Consider the assignment of 3-methyl-2-pentene.

- Structure:

.

- Challenge: Distinguishing the stereochemistry of the methyl group at C3 relative to the proton at C2.

Data Comparison:

Carbon Position	E-Isomer (Trans)	Z-Isomer (Cis)	Mechanism
C3-Methyl	15.8 ppm	23.0 ppm	In E, the methyl is cis to the C1-methyl (steric clash shielded). In Z, it is trans (no clash).
C1-Methyl	13.0 ppm	13.0 ppm	Similar environment in both.
C4-Methylene	29.0 ppm	21.0 ppm	In Z, the ethyl group is cis to the C1-methyl (steric clash shielded).

Conclusion: In the E-isomer, the C3-Methyl is crowded by the C1-Methyl, shifting it UPFIELD (15.8 ppm). In the Z-isomer, the C3-Methyl is free in space, appearing further DOWNFIELD

(23.0 ppm). Conversely, the C4-ethyl group is crowded in the Z-isomer, shifting it UPFIELD.

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